molecular formula C13H7F4NO3 B1400313 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- CAS No. 1191048-24-4

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-

Cat. No. B1400313
M. Wt: 301.19 g/mol
InChI Key: JHZDNGLCLMGLEK-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- (hereafter referred to as BFPN) is a synthetic compound that has become increasingly popular due to its potential applications in scientific research. BFPN has been studied for its unique properties, which make it attractive for use in various experiments and applications.

Scientific Research Applications

  • Chemical Synthesis and Modification:

    • Biphenyl derivatives like 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- are used in chemical synthesis. For instance, non-specific tritiation of carcinogenic aromatic amines is carried out by acid catalyzed exchange of nitro compounds, where biphenyl derivatives can serve as precursors (Breeman, Kaspersen, & Westra, 1978).
  • Liquid Crystal Technology:

    • These compounds are utilized in the development of liquid crystals. The preorganization effect of polar supermolecules on dielectric anisotropy in a nematic liquid crystalline phase has been studied, where biphenyl derivatives are key components (Yoshizawa, Segawa, & Ogasawara, 2005).
  • Herbicide Development:

    • In agricultural chemistry, biphenyl derivatives have been synthesized and analyzed for herbicidal activity, particularly as pyrazolyl trifluorotolyl ethers (Clark, 1996).
  • Material Science:

    • These compounds are significant in material science, especially in the synthesis of novel polymers and materials with unique properties (Yin et al., 2005).
  • Photophysical Studies:

    • Research on photophysical properties of biphenyl derivatives in solutions has been conducted, exploring their potential in various applications like sensor technologies (Sadowska et al., 2010).
  • Pharmaceutical Research:

    • While explicitly excluding drug use and dosage information, it is notable that biphenyl derivatives have been investigated for their interactions with biological systems, potentially aiding in the design of therapeutic agents (Majellaro et al., 2017).

properties

IUPAC Name

2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZDNGLCLMGLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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